2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide
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Overview
Description
2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrimidine ring, a sulfonyl group, and a substituted acetamide, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the pyrimidine derivative reacts with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Bromophenyl Group: The bromophenyl group is attached through a nucleophilic aromatic substitution reaction.
Formation of the Acetamide: The final step involves the reaction of the intermediate with 3-chloro-4-methoxyaniline to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the carbonyl group in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential antimicrobial, antiviral, or anticancer activities.
Medicine
In medicine, derivatives of this compound might be explored as potential therapeutic agents. Its ability to interact with biological targets could make it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and acetamide groups could facilitate binding to active sites, while the pyrimidine ring might interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-({5-[(4-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide
- 2-({5-[(4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromophenyl group, in particular, could influence its interaction with biological targets and its overall pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C19H15BrClN3O5S2 |
---|---|
Molecular Weight |
544.8 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H15BrClN3O5S2/c1-29-15-7-4-12(8-14(15)21)23-17(25)10-30-19-22-9-16(18(26)24-19)31(27,28)13-5-2-11(20)3-6-13/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26) |
InChI Key |
LVUVCLRLFXXGOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br)Cl |
Origin of Product |
United States |
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